Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
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Overview
Description
Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by the introduction of the phthalimido group. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst such as pyridine. The phthalimido group is introduced using phthalic anhydride and ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The phthalimido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to remove the phthalimido group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Yields the deacetylated glucopyranoside.
Substitution: Produces derivatives with different functional groups replacing the phthalimido group.
Reduction: Results in the removal of the phthalimido group, yielding a simpler glucopyranoside.
Scientific Research Applications
Biology: In biological research, this compound is utilized to study protein-glycan interactions, glycan biosynthesis, and degradation pathways. It helps in understanding the role of glycans in cellular processes and disease mechanisms .
Medicine: In medicine, it serves as a tool for developing glycan-based diagnostics and therapeutics. It aids in the design of drugs targeting glycan-related pathways and in the development of glycan-based vaccines .
Industry: In the biotechnology industry, this compound is used in the production of glycosylated products, including glycoproteins and glycolipids, which have applications in pharmaceuticals and diagnostics .
Mechanism of Action
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside involves its role as a substrate in glycosylation reactions. It interacts with glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial for the formation of glycosidic bonds in glycans. The compound’s phthalimido group provides stability and specificity in these reactions, ensuring efficient glycosylation .
Comparison with Similar Compounds
- Benzyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside
- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose
Uniqueness: Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is unique due to its specific structure, which allows it to act as a versatile substrate in glycosylation reactions. Its stability and reactivity make it particularly useful in glycobiology research, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(3S,4R,5S,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO10/c1-15(29)34-14-21-23(36-16(2)30)24(37-17(3)31)22(27(38-21)35-13-18-9-5-4-6-10-18)28-25(32)19-11-7-8-12-20(19)26(28)33/h4-12,21-24,27H,13-14H2,1-3H3/t21?,22-,23+,24+,27+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWDFGPGCXFUBR-GNFREBRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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